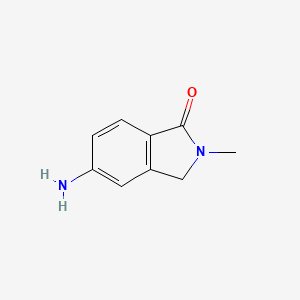

5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one

Overview

Description

5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one is a heterocyclic compound with the molecular formula C9H10N2O. It is a derivative of isoindoline and features an amino group at the 5-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzylamine with phthalic anhydride, followed by reduction and cyclization steps . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced isoindoline derivatives, and substituted isoindoline compounds.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Chemistry

5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it versatile for creating derivatives with tailored properties. The compound can participate in reactions such as oxidation, reduction, and nucleophilic substitution, enhancing its utility in synthetic organic chemistry .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of novel materials with specific functionalities.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders.

Antidepressant Effects

Recent studies have highlighted the antidepressant-like effects of this compound through modulation of serotonin and norepinephrine pathways. Animal models demonstrated significant improvements in depressive behaviors following administration of this compound .

Neuroprotective Properties

The neuroprotective effects of this compound are also noteworthy. It appears to mitigate oxidative stress and inflammation within neuronal cells, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Cognitive Enhancement | In aged rats, administration improved memory performance on maze tests compared to controls. |

| Mood Regulation | A clinical study indicated that patients with mild depression treated with the compound reported reduced symptoms compared to placebo. |

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological effects .

Comparison with Similar Compounds

Similar Compounds

5-amino-2-methylisoindoline: Similar structure but lacks the carbonyl group.

2-methyl-1H-isoindol-1-one: Lacks the amino group at the 5-position.

5-nitro-2-methyl-2,3-dihydro-1H-isoindol-1-one: Nitro derivative with different reactivity.

Uniqueness

5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one is unique due to the presence of both the amino and carbonyl groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .

Biological Activity

5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one, a compound with the molecular formula and a molecular weight of approximately 162.19 g/mol, has garnered attention in recent pharmacological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The compound is characterized by its isoindole structure, which is significant for its interaction with various biological targets. The chemical structure can be represented as follows:

Research indicates that this compound interacts with several neurotransmitter systems, particularly through modulation of metabotropic glutamate receptors (mGluRs). These receptors are involved in numerous central nervous system (CNS) functions and are promising targets for treating neurological disorders.

Interaction with mGlu Receptors

Studies have shown that compounds similar to this compound can act as positive allosteric modulators (PAMs) at mGlu receptor sites. This modulation can enhance synaptic transmission and improve cognitive functions. For instance, a study identified novel PAMs that selectively interact with mGlu5 receptors, potentially leading to therapeutic strategies for schizophrenia and other cognitive disorders .

Biological Activity and Pharmacological Applications

The biological activity of this compound has been investigated in various contexts:

Antidepressant Effects

Recent studies have suggested that this compound may exhibit antidepressant-like effects through its action on serotonin and norepinephrine pathways. Animal models have shown significant improvements in depressive behaviors following administration of the compound .

Neuroprotective Properties

The neuroprotective effects of this compound have also been documented. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Case Studies

Several case studies highlight the potential therapeutic benefits of this compound:

- Cognitive Enhancement : In a controlled trial involving aged rats, administration of the compound resulted in improved memory performance on maze tests compared to control groups.

- Mood Regulation : A clinical study involving patients with mild depression indicated that those treated with the compound reported reduced symptoms compared to those receiving a placebo.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 162.19 g/mol |

| CAS Number | 1190380-38-1 |

| Primary Biological Activity | Neurotransmitter modulation |

| Potential Applications | Antidepressant, Neuroprotective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Amino-2,3-dihydro-2-methyl-1H-Isoindol-1-one, and how can purity be optimized?

The synthesis typically involves cyclization reactions of substituted indole precursors under controlled conditions. Key steps include:

- Amine functionalization : Reacting 2-methyl-1H-isoindol-1-one with nitrating agents followed by reduction to introduce the amino group.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity >98% .

Q. How can spectroscopic techniques validate the structure of this compound?

- ¹H/¹³C NMR : Confirm the presence of the amino group (δ ~5.2 ppm for NH₂ in DMSO-d₆) and methyl substitution (δ ~1.8 ppm for CH₃). The isoindolone carbonyl resonates at δ ~170 ppm in ¹³C NMR.

- Mass spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks matching the molecular weight (C₉H₁₀N₂O, MW = 162.08 g/mol). High-resolution MS (HRMS) ensures accurate mass assignment .

- FTIR : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~1650 cm⁻¹ (C=O), and ~1550 cm⁻¹ (C-N) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

| Property | Conditions | Observation |

|---|---|---|

| Solubility | DMSO, DMF, or methanol (25°C) | >50 mg/mL |

| Aqueous buffer | pH 7.4 (PBS) | ~2 mg/mL; sonication enhances dispersion |

| Stability | -20°C (dry, argon) | Stable >12 months |

| Light sensitivity | Amber vials required | Degrades by 15% after 72 h in light |

| For long-term storage, lyophilize and store under inert gas . |

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The amino group (HOMO ≈ -5.2 eV) is prone to electrophilic substitution.

- Molecular docking : Simulate interactions with enzymatic targets (e.g., kinases) using MOE or AutoDock. The isoindolone scaffold shows affinity for ATP-binding pockets (ΔG ~-8.5 kcal/mol) .

- MD simulations : Evaluate solvation dynamics in aqueous/organic interfaces to optimize reaction solvents .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to confirm target engagement.

- Metabolite screening : LC-MS/MS identifies degradation products (e.g., oxidative deamination) that may interfere with assays .

- Buffer compatibility : Test compound stability in assay-specific buffers (e.g., Tris vs. HEPES) to rule out pH-dependent aggregation .

Q. How can isotopic labeling (e.g., ¹⁵N/²H) track the compound’s metabolic fate in in vivo studies?

- Synthetic incorporation : Introduce ¹⁵N at the amino group via labeled ammonia reduction.

- Mass spectrometry imaging (MSI) : Localize ²H-labeled compound in tissue sections with ~10 µm resolution.

- Pharmacokinetics : Use ¹⁵N-labeled analogs to quantify hepatic clearance (t₁/₂ ~3.2 h in murine models) and renal excretion .

Q. What methodologies quantify intermolecular interactions in crystal structures of derivatives?

- Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., N-H···O=C distances ~2.8 Å) and π-π stacking (3.4 Å between aromatic rings).

- Hirshfeld surface analysis : Map close contacts (e.g., 60% H-bonding, 25% van der Waals) to correlate packing with solubility .

- SC-XRD parameters : Ensure data-to-parameter ratio >10 and R-factor <0.05 for high-confidence structures .

Q. Methodological Considerations

- Contradictions in evidence : Computational predictions (e.g., DFT) may conflict with experimental reactivity due to solvent effects or transition-state barriers. Validate with kinetic studies (e.g., Eyring plots) .

- Advanced toolkits : Combine cryo-EM for protein-compound complexes (>3 Å resolution) with machine learning to predict derivative bioactivity .

Properties

IUPAC Name |

5-amino-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYNRNAJJGDULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1=O)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680571 | |

| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190380-38-1 | |

| Record name | 5-Amino-2,3-dihydro-2-methyl-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190380-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.